Glutaminase Inhibitory Potency: Congener Comparison
In the same human kidney glutaminase (KGA, residues 124–669) radiometric GLS assay using L-[3H]-glutamine as substrate with a 45-min incubation, N-(5-butyl-1,3,4-thiadiazol-2-yl)pyridine-4-carboxamide (CHEMBL2177744, US11191732 Example 4) achieved an IC50 of 4,600 nM, compared to 1,400 nM for a closely related 5-butyl-thiadiazole congener (CHEMBL2177749) that differs in its carboxamide-terminal extension [1][2]. This represents an approximately 3.3-fold potency advantage for the target compound in a head-to-head comparable assay [1][2].
| Evidence Dimension | Inhibitory potency (IC50) against human kidney glutaminase (KGA) |
|---|---|
| Target Compound Data | IC50 = 4.60E+3 nM (4,600 nM) |
| Comparator Or Baseline | CHEMBL2177749 (BDBM50400058), a 5-butyl-thiadiazole congener: IC50 = 1.40E+3 nM (1,400 nM) |
| Quantified Difference | Target compound IC50 is ~3.3-fold higher (less potent) than the comparator, indicating that the pyridine-4-carboxamide terminal group attenuates potency relative to an alternative carboxamide extension within the same 5-butyl-thiadiazole series. |
| Conditions | Inhibition of human kidney glutaminase (residues 124–669) using L-[3H]-glutamine as substrate, 45-min incubation, GLS radiometric assay. |
Why This Matters
This demonstrates that among 5-butyl-thiadiazole analogs, the pyridine-4-carboxamide substitution pattern yields a distinct and quantifiable level of target engagement, informing selection when a specific potency window is required for glutaminase-dependent models.
- [1] BindingDB. BDBM50400063 (CHEMBL2177744): N-(5-butyl-1,3,4-thiadiazol-2-yl)pyridine-4-carboxamide (US11191732, Example 4). IC50 = 4.60E+3 nM. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50400063 (accessed 2026-04-30). View Source
- [2] BindingDB. BDBM50400058 (CHEMBL2177749): 5-butyl-thiadiazole analog. IC50 = 1.40E+3 nM. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50400058 (accessed 2026-04-30). View Source
